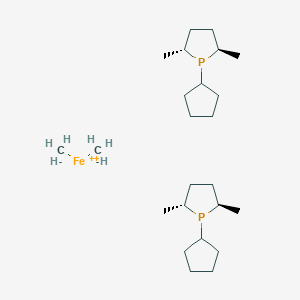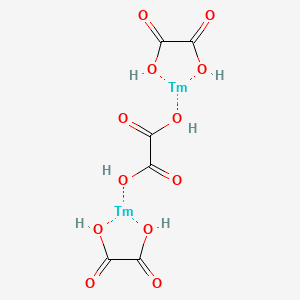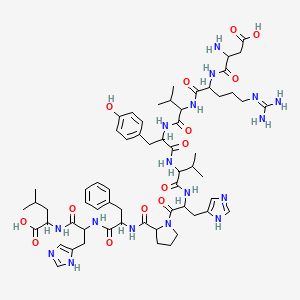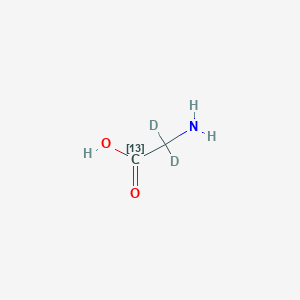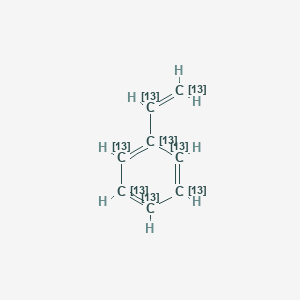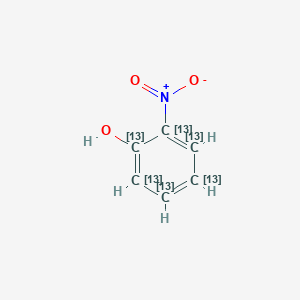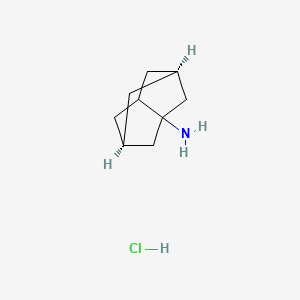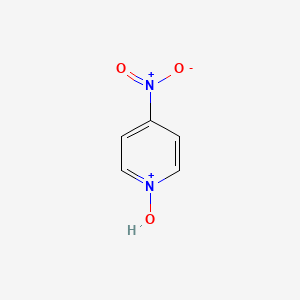
1-hydroxy-4-nitropyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-nitropyridin-1-ium is a pyridinium salt derivative characterized by the presence of a hydroxyl group at the first position and a nitro group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-nitropyridin-1-ium can be synthesized through a nitration reaction of pyridine derivatives. A common method involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, followed by a reduction step . The reaction conditions typically require careful temperature control to avoid polynitration and ensure high selectivity.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of potentially explosive intermediates and allows for efficient scale-up . The use of microreaction technology enhances the safety and efficiency of the process by providing excellent heat absorption and efficient mixing.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-nitropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of 1-hydroxy-4-aminopyridin-1-ium.
Substitution: Formation of various substituted pyridinium salts depending on the substituent introduced.
Scientific Research Applications
1-Hydroxy-4-nitropyridin-1-ium has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-4-nitropyridin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing redox reactions and enzyme activities. Its ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparison with Similar Compounds
1-Hydroxy-4-nitropyridin-1-ium can be compared with other pyridinium salts and nitropyridine derivatives:
1,4-Dihydropyridine: Known for its medicinal properties, particularly as calcium channel blockers.
4-Hydroxy-3-nitropyridine: Similar in structure but differs in the position of the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Another nitropyridine derivative with distinct chemical properties and uses.
Properties
Molecular Formula |
C5H5N2O3+ |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
1-hydroxy-4-nitropyridin-1-ium |
InChI |
InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1 |
InChI Key |
JJADLNQMXAFVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


